N-[4-Amino-2-chloro-6-[[(2R,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide
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Description
N-[4-Amino-2-chloro-6-[[(2R,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide, also known as N-[4-Amino-2-chloro-6-[[(2R,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide, is a useful research compound. Its molecular formula is C10H13ClFN5O4 and its molecular weight is 321.693. The purity is usually 95%.
BenchChem offers high-quality N-[4-Amino-2-chloro-6-[[(2R,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-Amino-2-chloro-6-[[(2R,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of N-[4-Amino-2-chloro-6-[[(2R,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide can be achieved through a multi-step process involving protection, substitution, and deprotection reactions.
Starting Materials
4-amino-2-chloro-6-(hydroxymethyl)pyrimidine, 2,3,5-tri-O-benzoyl-D-ribose, N,N-dimethylformamide, 2-chloro-N-(4-nitrophenyl)acetamide, triethylamine, palladium on carbon, sodium borohydride, formic acid
Reaction
Step 1: Protection of the 4-amino group of 4-amino-2-chloro-6-(hydroxymethyl)pyrimidine with 2,3,5-tri-O-benzoyl-D-ribose using N,N-dimethylformamide as solvent and triethylamine as base., Step 2: Substitution of the 2-chloro group of the protected pyrimidine with 2-chloro-N-(4-nitrophenyl)acetamide using palladium on carbon as catalyst and hydrogen gas as reducing agent to obtain the intermediate 2-chloro-N-[4-(benzoyloxy)-2-chloro-6-(hydroxymethyl)pyrimidin-5-yl]acetamide., Step 3: Deprotection of the 2,3,5-tri-O-benzoyl group of the intermediate using formic acid as solvent and catalyst to obtain the intermediate N-[4-(hydroxymethyl)-2-chloro-6-(nitrophenylamino)pyrimidin-5-yl]formamide., Step 4: Reduction of the nitro group of the intermediate using sodium borohydride as reducing agent to obtain the final product N-[4-Amino-2-chloro-6-[[(2R,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide.
properties
IUPAC Name |
N-[4-amino-2-chloro-6-[[(2R,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN5O4/c11-10-15-7(13)5(14-2-18)8(17-10)16-9-4(12)6(20)3(19)1-21-9/h2-4,6,9,19-20H,1H2,(H,14,18)(H3,13,15,16,17)/t3-,4+,6-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFVSTNLGMIVGT-AYQXTPAHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NC2=NC(=NC(=C2NC=O)N)Cl)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@@H](O1)NC2=NC(=NC(=C2NC=O)N)Cl)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-chloro-6-(((2R,3S,4R,5R)-3-fluoro-4,5-dihydroxytetrahydro-2H-pyran-2-yl)amino)pyrimidin-5-yl)formamide |
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